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molecular formula C8H11ClN2O6S2 B8318719 5-Chloro-4-nitro-thiophene-2-sulfonic acid bis-(2-hydroxy-ethyl)-amide

5-Chloro-4-nitro-thiophene-2-sulfonic acid bis-(2-hydroxy-ethyl)-amide

Cat. No. B8318719
M. Wt: 330.8 g/mol
InChI Key: LTISUTATAMIERZ-UHFFFAOYSA-N
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Patent
US07361659B2

Procedure details

To a stirred solution of diethanolamine (1.16 g, 11 mmol) in water (4 ml) was added at room temperature magnesium oxide (2.22 g, 55 mmol) and THF (16 ml). The suspension was stirred at room temperature for 30 min and a solution of 5-chloro-4-nitrothiophene-2-sulfonyl chloride (3.46 g, 13.2 mmol) in THF (4 ml) was added. The light yellow suspension was stirred at room temperature for 1 h and, after filtration on Dicalit, evaporated. Water (60 ml) was added and the mixture was extracted with ethyl acetate (3×50 ml). The combined organic layers were washed with brine (70 ml), dried (MgSO4) and evaporated. The crude product was further purified by flash chromatography on silica gel (heptane/ethyl acetate) to yield 5-chloro-4-nitro-thiophene-2-sulfonic acid bis-(2-hydroxy-ethyl)-amide (0.48 g, 13%) as a yellow solid. MS (ISP) 331.2 [(M+H)+], mp 113° C.
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
2.22 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
3.46 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4].[O-2].[Mg+2].[Cl:10][C:11]1[S:15][C:14]([S:16](Cl)(=[O:18])=[O:17])=[CH:13][C:12]=1[N+:20]([O-:22])=[O:21]>O.C1COCC1>[OH:4][CH2:3][CH2:2][N:1]([CH2:5][CH2:6][OH:7])[S:16]([C:14]1[S:15][C:11]([Cl:10])=[C:12]([N+:20]([O-:22])=[O:21])[CH:13]=1)(=[O:18])=[O:17] |f:1.2|

Inputs

Step One
Name
Quantity
1.16 g
Type
reactant
Smiles
N(CCO)CCO
Name
Quantity
2.22 g
Type
reactant
Smiles
[O-2].[Mg+2]
Name
Quantity
4 mL
Type
solvent
Smiles
O
Name
Quantity
16 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.46 g
Type
reactant
Smiles
ClC1=C(C=C(S1)S(=O)(=O)Cl)[N+](=O)[O-]
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The light yellow suspension was stirred at room temperature for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
after filtration on Dicalit
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
Water (60 ml) was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (3×50 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (70 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was further purified by flash chromatography on silica gel (heptane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OCCN(S(=O)(=O)C=1SC(=C(C1)[N+](=O)[O-])Cl)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 0.48 g
YIELD: PERCENTYIELD 13%
YIELD: CALCULATEDPERCENTYIELD 13.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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